molecular formula C16H19N2+ B1248903 Agroclavine(1+)

Agroclavine(1+)

Cat. No. B1248903
M. Wt: 239.33 g/mol
InChI Key: XJOOMMHNYOJWCZ-UKRRQHHQSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Agroclavine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of agroclavine. The major species at pH 7.3. It is a conjugate acid of an agroclavine.

Scientific Research Applications

Enhancing Natural Killer Cell Activity

Agroclavine, a clavine type of ergot alkaloid, shows properties as a D1 dopamine and a-adrenoceptor agonist. Research has indicated its potential in enhancing natural killer (NK) cell activity, both in vitro and in vivo. This enhancement also includes increased production of interleukin-2 and interferon-gamma, suggesting potential applications in cancer therapy. However, it's important to note that under stress conditions, high doses of agroclavine might reduce NK cell activity and increase certain biochemical markers like ALT and CKMB, indicating potential cardiac and liver function impacts (Starec et al., 2001).

Potential Antineoplastic Properties

Agroclavine and its derivatives demonstrate significant cytostatic effects, indicating their potential as antineoplastic drugs. They have shown efficacy in inhibiting the growth of certain bacteria and tumor cells. However, it's crucial to distinguish between the cytotoxic and mutagenic properties of these compounds. This distinction allows for the possibility of developing derivatives that are cytotoxic but not mutagenic, making them safer for use in cancer treatment (Glatt et al., 1987).

Impact on Memory and Learning

Agroclavine has been found to affect memory retention in mice, without altering the learning rate or retrieval efficacy. This effect persisted for weeks after administration, suggesting a potential impact on the transformation from short-term to long-term memory. These findings could be significant in understanding memory-related processes and disorders (Lunin et al., 2001).

Role in Lysergic Acid Amide Biosynthesis

In research involving Claviceps purpurea, a fungus known for producing ergot alkaloids, agroclavine was transformed into lysergic acid amide with considerable efficiency. This finding highlights a specific role of agroclavine in the biosynthesis of ergot alkaloids, which are significant in both agricultural and medicinal contexts (Willingale et al., 1985).

properties

Molecular Formula

C16H19N2+

Molecular Weight

239.33 g/mol

IUPAC Name

(6aR,10aR)-7,9-dimethyl-4,6,6a,7,8,10a-hexahydroindolo[4,3-fg]quinolin-7-ium

InChI

InChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,13,15,17H,7,9H2,1-2H3/p+1/t13-,15-/m1/s1

InChI Key

XJOOMMHNYOJWCZ-UKRRQHHQSA-O

Isomeric SMILES

CC1=C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)[NH+](C1)C

Canonical SMILES

CC1=CC2C(CC3=CNC4=CC=CC2=C34)[NH+](C1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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